2-[[5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl]methoxy]-N-(2,5-dimethoxyphenethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-3-YL]METHOXY}-N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-3-YL]METHOXY}-N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]ACETAMIDE involves multiple steps, typically starting with the preparation of the benzodioxole and oxazole intermediates. One common method involves the Pd-catalyzed C-N cross-coupling reaction, which is used to form the oxazole ring . The reaction conditions often include the use of catalytic tris(dibenzylideneacetone)dipalladium, 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP), and cesium carbonate as the base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-3-YL]METHOXY}-N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-3-YL]METHOXY}-N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound has potential as an anticancer agent due to its unique structure and ability to interact with biological targets.
Biological Studies: It can be used in studies to understand its effects on cellular processes and pathways.
Industrial Applications: The compound may have applications in the development of new materials or as a precursor in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-3-YL]METHOXY}-N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid: This compound shares the benzodioxole moiety and has similar chemical properties.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature the benzodioxole structure and have been studied for their anticancer properties.
Uniqueness
What sets 2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-3-YL]METHOXY}-N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]ACETAMIDE apart is its combination of the benzodioxole, oxazole, and dimethoxyphenyl groups, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C23H24N2O7 |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methoxy]-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C23H24N2O7/c1-27-18-4-6-19(28-2)16(9-18)7-8-24-23(26)13-29-12-17-11-21(32-25-17)15-3-5-20-22(10-15)31-14-30-20/h3-6,9-11H,7-8,12-14H2,1-2H3,(H,24,26) |
InChI Key |
GCHNETWQRQHFQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCNC(=O)COCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.